molecular formula C9H19NO2 B14524092 N-Butyl-L-valine CAS No. 62765-47-3

N-Butyl-L-valine

Cat. No.: B14524092
CAS No.: 62765-47-3
M. Wt: 173.25 g/mol
InChI Key: GWRFRFWMRXVVOZ-QMMMGPOBSA-N
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Description

N-Butyl-L-valine is a derivative of the amino acid valine, where the amino group is substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-L-valine can be synthesized through several methods. One common approach involves the protection of the amino group of L-valine using a protecting group such as tert-butyloxycarbonyl (Boc). The protected L-valine is then reacted with butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the N-butyl derivative. The Boc protecting group is subsequently removed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-L-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Butyl-L-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Butyl-L-valine exerts its effects involves its incorporation into peptides and proteins, influencing their structure and function. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-L-leucine
  • N-Butyl-L-isoleucine
  • N-Butyl-L-alanine

Uniqueness

N-Butyl-L-valine is unique due to its specific side chain structure, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

62765-47-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(2S)-2-(butylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H19NO2/c1-4-5-6-10-8(7(2)3)9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1

InChI Key

GWRFRFWMRXVVOZ-QMMMGPOBSA-N

Isomeric SMILES

CCCCN[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCNC(C(C)C)C(=O)O

Origin of Product

United States

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